molecular formula C19H15N5O4 B2464309 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 897615-02-0

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2464309
CAS No.: 897615-02-0
M. Wt: 377.36
InChI Key: RJYQFARBNUDDJL-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a tetrazole ring, a chromene ring with a carbonyl group (4-oxo-4H-chromene), and an amide group (carboxamide). The presence of a 4-methoxyphenyl group indicates that there is a phenyl ring with a methoxy (OCH3) substituent at the 4th position .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) could be used for this purpose .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The tetrazole ring, being a heterocycle, might undergo substitution reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the functional groups and overall structure of the molecule. Computational methods and experimental techniques could be used to determine these properties .

Scientific Research Applications

Synthesis Techniques and Characterization

Research has shown innovative approaches to synthesizing and characterizing compounds structurally related to "N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide". Techniques involve condensation reactions, characterization by NMR, IR spectroscopy, and mass spectrometry, and specific methodologies for creating derivatives with potential biological activities. These synthetic strategies are crucial for developing compounds with tailored properties for further pharmacological evaluation or material applications (Budzisz et al., 2004).

Biological Activities and Potential Applications

Several studies have focused on the biological activities of compounds similar to "this compound", exploring their potential as antidiabetic, cytotoxic, antibacterial, and antifungal agents. For example, compounds with a similar structural framework have been evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, providing insights into their potential therapeutic applications (Lalpara et al., 2021). Additionally, derivatives have been screened for cytotoxic activity against cancer cells, suggesting their potential in cancer research (Hassan et al., 2014).

Material Science Applications

Beyond biological activities, research into compounds with this structural motif includes material science applications, such as the development of chemosensors. These studies demonstrate the versatility of "this compound" derivatives in detecting metal ions or other analytes, highlighting their potential in environmental monitoring and diagnostic assays (Meng et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-27-13-8-6-12(7-9-13)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)28-17/h2-10H,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYQFARBNUDDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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